

# The Strained System: A Technical Guide to the Reactivity Profile of Cyclobutanone

**Author:** BenchChem Technical Support Team. **Date:** April 2026

## Compound of Interest

Compound Name: 3-(1-Hydroxyethyl)cyclobutan-1-one

CAS No.: 2092035-86-2

Cat. No.: B1492625

[Get Quote](#)

## Abstract

The cyclobutanone framework, a strained four-membered carbocycle, represents a powerhouse of synthetic potential, largely attributable to the inherent ring strain that governs its reactivity. This technical guide provides an in-depth exploration of the reactivity profile of cyclobutanone, offering researchers, scientists, and drug development professionals a comprehensive understanding of its behavior in various chemical transformations. We will delve into the fundamental principles of ring strain and its influence on the carbonyl group, followed by a detailed examination of key reaction classes, including nucleophilic additions, rearrangements, oxidations, and photochemical processes. This guide emphasizes the causality behind experimental choices and provides detailed, field-proven protocols for key transformations, positioning cyclobutanone as a versatile and powerful tool in modern organic synthesis.

## The Heart of the Matter: Understanding Ring Strain in Cyclobutanone

The unique reactivity of cyclobutanone is intrinsically linked to its significant ring strain, estimated to be around 26.3 kcal/mol.[1][2] This strain arises from two primary factors:

- **Angle Strain:** In an ideal  $sp^3$ -hybridized carbon atom, the bond angles are  $109.5^\circ$ . However, the geometry of a planar cyclobutane ring would necessitate C-C-C bond angles of  $90^\circ$ , leading to substantial angle strain. To partially alleviate this, cyclobutane adopts a puckered or "butterfly" conformation with bond angles of approximately  $88^\circ$ . [3] This deviation from the ideal tetrahedral angle results in weakened C-C bonds and a higher ground-state energy.
- **Torsional Strain:** The puckered conformation of cyclobutane also helps to reduce the eclipsing interactions between adjacent C-H bonds that would be present in a planar structure. [3] However, some degree of torsional strain remains, further contributing to the overall instability of the ring system.

The presence of a carbonyl group in cyclobutanone introduces additional electronic factors. The  $sp^2$ -hybridized carbonyl carbon further influences the ring geometry. Spectroscopic data, such as the higher than usual C=O stretching frequency in the infrared spectrum (typically around  $1780\text{-}1790\text{ cm}^{-1}$ ), provides evidence for the increased s-character of the exocyclic C=O bond, a consequence of the strained ring attempting to accommodate the  $sp^2$  center. [4] This inherent strain makes the cyclobutanone ring susceptible to reactions that lead to its opening or rearrangement, thereby releasing the stored energy and forming more stable products. [5][6]

## Table 1: Comparative Ring Strain Energies of Cycloalkanes

Cycloalkane	Number of Carbons	Total Ring Strain (kcal/mol)
Cyclopropane	3	$\sim 27.6$ [1]
Cyclobutane	4	$\sim 26.3$ [1][2]
Cyclopentane	5	$\sim 6.2$
Cyclohexane	6	$\sim 0$

This table highlights the significant ring strain in cyclobutane compared to larger, more stable cycloalkanes.

## Enhanced Electrophilicity: Nucleophilic Addition to the Carbonyl Group

The ring strain in cyclobutanone significantly enhances the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack compared to less strained cyclic ketones like cyclohexanone.<sup>[7]</sup> The relief of torsional strain as the carbonyl carbon rehybridizes from  $sp^2$  to  $sp^3$  upon nucleophilic addition is a key driving force for this enhanced reactivity.

Caption: General mechanism of nucleophilic addition to cyclobutanone.

This heightened reactivity makes cyclobutanone a valuable substrate for a variety of nucleophilic addition reactions, including the formation of cyanohydrins, hemiacetals, and organometallic additions.

## Ring Contraction and Rearrangement: The Favorskii Rearrangement

The Favorskii rearrangement is a hallmark reaction of  $\alpha$ -halo ketones, and in the case of  $\alpha$ -halocyclobutanones, it serves as a powerful method for ring contraction to form cyclopropanecarboxylic acid derivatives.<sup>[8][9][10][11]</sup> The reaction is initiated by a base, which deprotonates the  $\alpha$ -carbon on the side opposite the halogen, leading to the formation of an enolate. This is followed by an intramolecular nucleophilic attack to form a highly strained bicyclic cyclopropanone intermediate. Subsequent nucleophilic attack by the base on the carbonyl carbon of the cyclopropanone, followed by ring opening, yields the more stable cyclopropylcarboxylate derivative.

Caption: Mechanism of the Favorskii rearrangement of an  $\alpha$ -halocyclobutanone.

## Experimental Protocol: Favorskii Rearrangement of 2-Chlorocyclobutanone

Objective: To synthesize ethyl cyclopropanecarboxylate from 2-chlorocyclobutanone via a Favorskii rearrangement.

Materials:

- 2-Chlorocyclobutanone
- Sodium ethoxide (NaOEt)
- Anhydrous ethanol (EtOH)
- Diethyl ether
- Saturated aqueous ammonium chloride (NH<sub>4</sub>Cl) solution
- Anhydrous magnesium sulfate (MgSO<sub>4</sub>)
- Round-bottom flask, reflux condenser, magnetic stirrer, separatory funnel, rotary evaporator

Procedure:

- To a solution of sodium ethoxide (1.2 equivalents) in anhydrous ethanol in a round-bottom flask under an inert atmosphere, add a solution of 2-chlorocyclobutanone (1.0 equivalent) in anhydrous ethanol dropwise at 0 °C.
- After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
- Cool the reaction mixture to room temperature and quench by the addition of saturated aqueous NH<sub>4</sub>Cl solution.
- Extract the aqueous layer with diethyl ether (3 x 20 mL).
- Combine the organic layers, wash with brine, and dry over anhydrous MgSO<sub>4</sub>.
- Filter and concentrate the organic phase under reduced pressure using a rotary evaporator.
- Purify the crude product by fractional distillation to obtain ethyl cyclopropanecarboxylate.

Self-Validation: The success of the reaction can be confirmed by <sup>1</sup>H and <sup>13</sup>C NMR spectroscopy, which will show the characteristic signals for the cyclopropyl ring and the ethyl

ester group, and by gas chromatography-mass spectrometry (GC-MS) to confirm the molecular weight of the product.

## Ring Expansion: The Baeyer-Villiger Oxidation

The Baeyer-Villiger oxidation is a powerful method for the conversion of ketones to esters, or in the case of cyclic ketones, to lactones.<sup>[12]</sup> For cyclobutanone, this reaction provides a route to  $\gamma$ -butyrolactone and its derivatives. The reaction is typically carried out using a peroxy acid, such as meta-chloroperoxybenzoic acid (m-CPBA).<sup>[13]</sup> The mechanism involves the nucleophilic addition of the peroxy acid to the carbonyl group to form a tetrahedral intermediate known as the Criegee intermediate. This is followed by the migration of one of the  $\alpha$ -carbons to the adjacent oxygen atom, with the more substituted carbon atom generally exhibiting a higher migratory aptitude.<sup>[13]</sup> This migratory step is the key to the regioselectivity of the reaction in unsymmetrical cyclobutanones.

Caption: Mechanism of the Baeyer-Villiger oxidation of cyclobutanone.

## Experimental Protocol: Baeyer-Villiger Oxidation of 3-Phenylcyclobutanone

Objective: To synthesize 4-phenyl-dihydrofuran-2(3H)-one from 3-phenylcyclobutanone.

Materials:

- 3-Phenylcyclobutanone
- meta-Chloroperoxybenzoic acid (m-CPBA)
- Dichloromethane ( $\text{CH}_2\text{Cl}_2$ )
- Saturated aqueous sodium bicarbonate ( $\text{NaHCO}_3$ ) solution
- Saturated aqueous sodium sulfite ( $\text{Na}_2\text{SO}_3$ ) solution
- Anhydrous sodium sulfate ( $\text{Na}_2\text{SO}_4$ )
- Round-bottom flask, magnetic stirrer, separatory funnel, rotary evaporator

Procedure:

- Dissolve 3-phenylcyclobutanone (1.0 equivalent) in dichloromethane in a round-bottom flask.
- Cool the solution to 0 °C in an ice bath.
- Add m-CPBA (1.1 equivalents) portion-wise to the stirred solution, maintaining the temperature below 5 °C.
- Allow the reaction mixture to stir at 0 °C for 1 hour and then warm to room temperature. Continue stirring for 12-24 hours, monitoring the reaction by TLC.
- Upon completion, cool the reaction mixture to 0 °C and quench by the slow addition of saturated aqueous Na<sub>2</sub>SO<sub>3</sub> solution to destroy excess peroxy acid.
- Separate the organic layer and wash it sequentially with saturated aqueous NaHCO<sub>3</sub> solution (to remove m-chlorobenzoic acid) and brine.
- Dry the organic layer over anhydrous Na<sub>2</sub>SO<sub>4</sub>, filter, and concentrate under reduced pressure.
- Purify the crude product by flash column chromatography on silica gel to afford 4-phenyl-dihydrofuran-2(3H)-one.

Self-Validation: The product can be characterized by <sup>1</sup>H and <sup>13</sup>C NMR to confirm the structure of the  $\gamma$ -lactone and by IR spectroscopy, which will show a characteristic C=O stretch for a five-membered lactone (around 1770 cm<sup>-1</sup>).

## Photochemical Reactivity: The Norrish Type I Reaction

Upon exposure to ultraviolet (UV) light, cyclobutanone undergoes a Norrish Type I reaction, which involves the homolytic cleavage of one of the  $\alpha$ -C-C bonds to form a 1,4-acyl-alkyl biradical.<sup>[14]</sup> The high ring strain of cyclobutanone significantly lowers the activation barrier for this  $\alpha$ -cleavage compared to less strained cyclic ketones like cyclopentanone and cyclohexanone. This biradical intermediate can then undergo several competing pathways:

- Decarbonylation: Loss of carbon monoxide to form a cyclopropane derivative.
- Intramolecular Disproportionation: Formation of ketene and ethylene.
- Ring Closure: Re-formation of the starting cyclobutanone.

Caption: Competing pathways in the Norrish Type I reaction of cyclobutanone.

## Transition Metal-Catalyzed Reactions: Harnessing Strain for C-C Bond Activation

The inherent strain in the cyclobutanone ring makes it an excellent substrate for transition metal-catalyzed C-C bond activation and ring-opening reactions.<sup>[15]</sup> Catalysts based on rhodium, palladium, and nickel can insert into the C-C bond adjacent to the carbonyl group, leading to the formation of metallacyclic intermediates. These intermediates can then undergo a variety of transformations, including  $\beta$ -hydride elimination, reductive elimination, and migratory insertion, to afford a diverse range of products. These reactions provide powerful methods for the construction of larger rings and complex molecular architectures.

## Application in Total Synthesis: The Case of (+)-Grandisol

The unique reactivity of cyclobutanone derivatives has been elegantly exploited in the total synthesis of numerous natural products.<sup>[5][16][17][18]</sup> A notable example is the synthesis of (+)-grandisol, the major component of the boll weevil sex pheromone. Several synthetic routes to (+)-grandisol utilize a cyclobutanone intermediate, leveraging reactions such as photochemical [2+2] cycloadditions to construct the four-membered ring, followed by functional group manipulations that take advantage of the ring's inherent reactivity.<sup>[19][20][21]</sup> These syntheses underscore the strategic importance of the cyclobutanone motif as a versatile building block in complex molecule synthesis.

## Conclusion

The reactivity of cyclobutanone is a compelling testament to the profound influence of ring strain on chemical behavior. The inherent instability of the four-membered ring activates the carbonyl group and the adjacent C-C bonds, paving the way for a rich and diverse array of

chemical transformations. From ring contractions and expansions to photochemical rearrangements and transition metal-catalyzed activations, cyclobutanone offers a versatile platform for the construction of complex molecular architectures. A thorough understanding of its reactivity profile, as outlined in this guide, empowers chemists to harness the synthetic potential of this strained yet powerful building block in their research and development endeavors.

## References

- Souillart, L., & Cramer, N. (2015). Regiodivergent Cyclobutanone Cleavage: Switching Selectivity With Different Lewis Acids. *Chemistry (Weinheim an der Bergstrasse, Germany)*, 21(5), 1863–1867. [[Link](#)]
- De Meijere, A., & Kozhushkov, S. I. (2003). The Application of Cyclobutane Derivatives in Organic Synthesis. *Chemical Reviews*, 103(4), 1431–1468. [[Link](#)]
- Zhang, M., Gao, J., Zhao, J., Qiu, T., Li, Z., Guo, Z., Liu, C., & Liu, Y. (2022). Lewis Acid Catalyzed Ring-Opening Reaction of Cyclobutanones towards Conjugated Enones. *Chemistry – An Asian Journal*, 17(3), e202101293. [[Link](#)]
- Organic Syntheses. (2016). Synthesis of Cyclobutanes by Lewis Acid-Promoted Ketene-Alkene [2+2] Cycloadditions. *Organic Syntheses*, 93, 401-412. [[Link](#)]
- Hu, X., & Zhang, X. (2018). Asymmetric Synthesis of Cyclobutanone via Lewis Acid Catalyzed Tandem Cyclopropanation/Semi-Pinacol Rearrangement. *Journal of the American Chemical Society*, 140(36), 11269–11273. [[Link](#)]
- Dong, G. (2022). Deconstructive Synthesis of Bridged and Fused Rings via Transition-Metal-Catalyzed “Cut-and-Sew” Reactions of Benzocyclobutenones and Cyclobutanones. *Accounts of Chemical Research*, 55(16), 2235–2249. [[Link](#)]
- Kim, G., & Kim, G. (2011). A versatile synthetic approach to grandisol monoterpene pheromone. *Tetrahedron Letters*, 52(37), 4785-4788. [[Link](#)]
- Bach, T., & Hehn, J. P. (2013). A Computational Study of Base-Catalyzed Reactions of Cyclic 1,2-diones. *The Journal of Organic Chemistry*, 78(15), 7549–7556. [[Link](#)]

- Toste, F. D., & Toste, F. D. (2001). Stereocontrolled Synthesis of ( $\pm$ )-Grandisol. *Synthesis*, 2001(11), 1737-1740. [[Link](#)]
- Longdom Publishing. (n.d.). Computational Studies of the Reactivity, Regio-Selectivity and Stereo-Selectivity of Pericyclic Diels-Alder Reactions of Substituted Cyclobutenones. [[Link](#)]
- Kametani, T., Toya, T., Ueda, K., Tsubuki, M., & Honda, T. (1988). A novel synthesis of cyclobutane monoterpenes, ( $\pm$ )-grandisol and ( $\pm$ )-lineatin. *Journal of the Chemical Society, Perkin Transactions 1*, 2433-2437. [[Link](#)]
- Wang, Y., & Chen, J. (2024). Recent advances in the application of [2 + 2] cycloaddition in the chemical synthesis of cyclobutane-containing natural products. *Journal of Chemical Research*, 48(6), 13659-13682. [[Link](#)]
- Bach, T., & Hehn, J. P. (2013). A Computational Study of Base-Catalyzed Reactions of Cyclic 1,2-diones. *The Journal of Organic Chemistry*, 78(15), 7549–7556. [[Link](#)]
- Chemist Wizards. (2026, March). Favorskii Rearrangement. [[Link](#)]
- Liskon Biological. (2025, September 22). Comparison of Nucleophilic Reactivity Between Cyclohexanone And Cyclobutanone: Which Is More Reactive? [[Link](#)]
- Wang, Y., & Chen, J. (2021). Recent Advances in the Total Synthesis of Cyclobutane-Containing Natural Products. *Organic Chemistry Frontiers*, 8(18), 5136-5156. [[Link](#)]
- Chemistry Steps. (2025, June 18). Baeyer-Villiger Oxidation. [[Link](#)]
- LibreTexts. (2021, August 15). 3.6. Strain and Conformation in Cyclic Molecules. [[Link](#)]
- Purechemistry. (2023, February 23). Favorskii rearrangement reaction, mechanism and affecting factors. [[Link](#)]
- Master Organic Chemistry. (2014, April 3). Cycloalkanes - Ring Strain In Cyclopropane And Cyclobutane. [[Link](#)]
- Master Organic Chemistry. (2014, March 24). Calculation of Ring Strain In Cycloalkanes. [[Link](#)]

- ResearchGate. (n.d.). Comparison of IR absorption spectra of cyclobutanone and... [\[Link\]](#)
- Chemistry Stack Exchange. (2020, March 26). Quantitative measurement of ring strain. [\[Link\]](#)
- De Meijere, A., & Kozhushkov, S. I. (2003). The Application of Cyclobutane Derivatives in Organic Synthesis. *Chemical Reviews*, 103(4), 1431–1468. [\[Link\]](#)
- NIST. (n.d.). Cyclobutanone. [\[Link\]](#)
- Slideshare. (n.d.). Favorskii rearrangement----Sir Khalid (Organic). [\[Link\]](#)
- Auburn University. (2023). Synthesis of Cyclobutane-Containing Natural Products using Macrocyclic 1,4-Diketones as Templates for Diastereoselective Transformations and Strained Carbon-Carbon Bond Formation... [\[Link\]](#)
- Dr. H.N. Sinha Arts & Commerce College. (n.d.). Organic Chemistry Rearrangement. [\[https://drhnsinha.ac.in/econtent/images/Favorskii%20rearrangement.pdf\]](https://drhnsinha.ac.in/econtent/images/Favorskii%20rearrangement.pdf) [\[Link\]](#)
- Organic Chemistry Portal. (n.d.). Baeyer-Villiger Oxidation. [\[Link\]](#)
- Comptes Rendus de l'Académie des Sciences. (2024, July 11). Nucleophilic addition to carbonyl groups from qualitative to quantitative computational studies. A historical perspective. [\[Link\]](#)
- SpectraBase. (n.d.). Cyclobutanone. [\[Link\]](#)
- Organic Chemistry Portal. (n.d.). Cyclobutanone synthesis. [\[Link\]](#)
- ResearchGate. (n.d.). NMR Spectroscopy of Cyclobutanes. [\[Link\]](#)
- National Center for Biotechnology Information. (2015). Cyclobutenones and Benzocyclobutenones: Versatile Synthons in Organic Synthesis. [\[Link\]](#)

### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## Sources

- [1. masterorganicchemistry.com](https://www.masterorganicchemistry.com) [masterorganicchemistry.com]
- [2. masterorganicchemistry.com](https://www.masterorganicchemistry.com) [masterorganicchemistry.com]
- [3. 3.6. Strain and Conformation in Cyclic Molecules – Introduction to Organic Chemistry](https://www.saskoer.ca) [saskoer.ca]
- [4. researchgate.net](https://www.researchgate.net) [researchgate.net]
- [5. mdpi.com](https://www.mdpi.com) [mdpi.com]
- [6. pubs.acs.org](https://pubs.acs.org) [pubs.acs.org]
- [7. Comparison of Nucleophilic Reactivity Between Cyclohexanone And Cyclobutanone: Which Is More Reactive? - LISKON](https://www.liskonchem.com) [liskonchem.com]
- [8. chemistwizards.com](https://www.chemistwizards.com) [chemistwizards.com]
- [9. alfa-chemistry.com](https://www.alfa-chemistry.com) [alfa-chemistry.com]
- [10. purechemistry.org](https://www.purechemistry.org) [purechemistry.org]
- [11. drhosp.org](https://www.drhosp.org) [drhosp.org]
- [12. organic-chemistry.org](https://www.organic-chemistry.org) [organic-chemistry.org]
- [13. Baeyer-Villiger Oxidation - Chemistry Steps](https://www.chemistrysteps.com) [chemistrysteps.com]
- [14. pubs.acs.org](https://pubs.acs.org) [pubs.acs.org]
- [15. Regiodivergent cyclobutanone cleavage: switching selectivity with different Lewis acids - PubMed](https://pubmed.ncbi.nlm.nih.gov) [pubmed.ncbi.nlm.nih.gov]
- [16. Recent advances in the application of \[2 + 2\] cycloaddition in the chemical synthesis of cyclobutane-containing natural products - PMC](https://pubmed.ncbi.nlm.nih.gov) [pmc.ncbi.nlm.nih.gov]
- [17. researchgate.net](https://www.researchgate.net) [researchgate.net]
- [18. Synthesis of Cyclobutane-Containing Natural Products using Macrocyclic 1,4-Diketones as Templates for Diastereoselective Transformations and Strained Carbon-Carbon Bond](#)

Formation, and the Development of Novel Non-Phosphate Carbohydrate-Based Inhibitors of the IspH-Enzyme in Isoprene Synthesis [etd.auburn.edu]

- [19. Thieme E-Journals - Synthesis / Abstract \[thieme-connect.com\]](#)
- [20. A versatile synthetic approach to grandisol monoterpene pheromone - PubMed \[pubmed.ncbi.nlm.nih.gov\]](#)
- [21. researchgate.net \[researchgate.net\]](#)
- To cite this document: BenchChem. [The Strained System: A Technical Guide to the Reactivity Profile of Cyclobutanone]. BenchChem, [2026]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b1492625/docs#the-strained-system-a-technical-guide-to-the-reactivity-profile-of-cyclobutanone\]](https://www.benchchem.com/product/b1492625/docs#the-strained-system-a-technical-guide-to-the-reactivity-profile-of-cyclobutanone)

---

### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment?

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)

Contact our Ph.D. Support Team for a compatibility check